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Compound of Interest

Compound Name: Agerafenib hydrochloride

Cat. No.: B1139383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Agerafenib hydrochloride, also known by its developmental codes CEP-32496 and RXDX-

105, is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It has been a subject of

significant interest in oncological research due to its inhibitory activity against key drivers of

tumor proliferation and survival. This technical guide provides an in-depth overview of

Agerafenib, consolidating its biochemical properties, mechanism of action, preclinical data, and

relevant experimental methodologies.

Chemical and Physical Properties
Agerafenib is a synthetic organic small molecule.[3] Its chemical formula is C₂₄H₂₂F₃N₅O₅, with

a molar mass of 517.46 g/mol .[1]
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Property Value Reference

Molecular Formula C₂₄H₂₂F₃N₅O₅ [4]

Molar Mass 517.46 g/mol [1]

Synonyms CEP-32496, RXDX-105 [3][5]

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-

4-yl)oxyphenyl]-3-[5-(1,1,1-

trifluoro-2-methylpropan-2-

yl)-1,2-oxazol-3-yl]urea

[4]

Mechanism of Action and Target Profile
Agerafenib is a potent inhibitor of the RAF family of kinases, particularly the V600E mutant of

BRAF, which is a common oncogenic driver in several cancers, including melanoma and

colorectal cancer.[4][6] It also demonstrates significant activity against wild-type BRAF and c-

Raf.[7] The primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling

pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4]

Beyond the RAF kinases, Agerafenib exhibits a multi-kinase inhibition profile, targeting other

receptor tyrosine kinases implicated in cancer progression.

Signaling Pathway
Agerafenib's primary therapeutic effect is mediated through the inhibition of the RAF-MEK-ERK

signaling cascade.
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RAF/MEK/ERK Signaling Pathway Inhibition by Agerafenib.
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Quantitative Data
In Vitro Kinase Inhibition
Agerafenib demonstrates high potency against its primary targets in biochemical assays. The

dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) values highlight

its affinity and inhibitory power.

Target Kinase Kd (nM) IC50 (nM) Reference

BRAF (V600E) 14 - [5][7]

BRAF (wild-type) 36 - [7]

c-Raf 39 - [7]

RET -
Subnanomolar to low

nanomolar
[8]

c-Kit - - [7]

PDGFRβ - - [7]

VEGFR2 - - [7]

Abl-1 - - [7]

Note: Specific IC50 values for all kinases are not consistently reported across sources.

Cellular Activity
In cell-based assays, Agerafenib effectively inhibits downstream signaling and cell proliferation

in cancer cell lines harboring the BRAF V600E mutation.
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Cell Line Assay IC50 / EC50 (nM) Reference

A375 (Melanoma,

BRAF V600E)
pMEK Inhibition 78 [6][7]

Colo-205 (Colorectal,

BRAF V600E)
pMEK Inhibition 60 [6]

A375 (Melanoma,

BRAF V600E)
Cell Proliferation 78 [7]

Agerafenib shows selective cytotoxicity, being more potent in BRAF mutant cell lines compared

to BRAF wild-type cell lines.[7][9]

Preclinical Pharmacokinetics
Agerafenib exhibits favorable pharmacokinetic properties in multiple preclinical species,

demonstrating high oral bioavailability.

Species Oral Bioavailability (%) Reference

Rats >95 [6][7]

Dogs >95 [6][7]

Monkeys >95 [6][7]

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Workflow)
Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound

on its target kinase. A common method is a competition binding assay, such as the

KinomeScan™ platform.
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General Workflow for a Kinase Inhibition Competition Binding Assay.

Detailed Protocol (Ambit's KinomeScan™): Kinases are produced either displayed on T7

phage or by expression in HEK-293 cells and are tagged with DNA. Agerafenib is added at

various concentrations to a mixture containing the kinase and an immobilized, active-site

directed ligand. The amount of kinase bound to the immobilized ligand is measured in the

presence of the test compound. The Kd is determined by quantifying the amount of kinase

captured on the solid support.[7]

Cell Viability Assay
This assay determines the effect of Agerafenib on the proliferation of cancer cell lines.

Protocol (CellTiter-Blue® Assay):

Cell Seeding: Seed cells (e.g., A375 melanoma cells) at a density of 1 x 10⁴ cells per well in

a 96-well plate with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

fetal calf serum. Allow cells to attach.[7][10]
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Serum Starvation: Wash the cells with Phosphate-Buffered Saline (PBS) and switch to

DMEM with 0.5% serum. Incubate overnight.[7][10]

Compound Addition: Add Agerafenib at various concentrations to the wells. The final

Dimethyl sulfoxide (DMSO) concentration should be 0.5%. Incubate for 72 hours.[7][10]

Reagent Addition: Add CellTiter-Blue® reagent to each well according to the manufacturer's

instructions and incubate for 3 hours.[7][10]

Data Acquisition: Measure the fluorescence signal using a plate reader (excitation at 560 nm

and emission at 590 nm) to quantify the number of viable cells.[7][10]

In Vivo Xenograft Studies
Xenograft models are used to evaluate the antitumor efficacy of Agerafenib in a living

organism.
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General Workflow for an In Vivo Xenograft Efficacy Study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1139383?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol (Colo-205 Xenograft Model):

Cell Implantation: Subcutaneously implant Colo-205 human colorectal carcinoma cells into

the flank of nude mice.

Tumor Growth: Allow tumors to reach a predetermined size.

Treatment: Orally administer Agerafenib at doses of 30 mg/kg or 100 mg/kg twice daily (BID).

[7]

Efficacy Assessment: Monitor tumor volume over the course of treatment. In a study, the 30

mg/kg dose resulted in tumor stasis and a 40% incidence of partial tumor regressions, while

the 100 mg/kg dose led to tumor stasis and an 80% incidence of partial regressions.[7]

Pharmacodynamic Analysis: At various time points post-dose, collect tumor lysates to

measure the inhibition of pMEK. For example, a single 30 mg/kg oral dose led to a 50% and

75% inhibition of normalized pMEK at 2 and 6 hours post-dose, respectively.[7] A 55 mg/kg

dose resulted in a 75% to 57% inhibition of pMEK from 2 to 10 hours post-administration.[7]

Clinical Development
Agerafenib has undergone Phase 1/2 clinical trials to evaluate its safety, tolerability, and

preliminary efficacy in patients with advanced solid tumors, including those with RET

alterations.[7][11] In a Phase I/Ib trial for patients with RET fusion-positive non-small cell lung

cancer (NSCLC), the objective response rate was 19%.[11] The most common treatment-

related adverse events included fatigue, diarrhea, hypophosphatemia, and rash.[11]

Conclusion
Agerafenib (CEP-32496, RXDX-105) is a potent multi-kinase inhibitor with a well-defined

mechanism of action targeting the RAF/MEK/ERK pathway and other oncogenic kinases. Its

strong preclinical in vitro and in vivo activity, coupled with favorable pharmacokinetic properties,

has supported its investigation as a potential therapeutic agent for various cancers. The

detailed methodologies provided in this guide offer a framework for researchers to design and

interpret studies involving this compound. Further clinical investigation is ongoing to fully

elucidate its therapeutic potential in targeted patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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